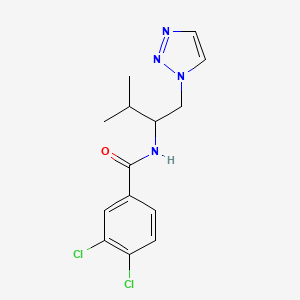

![molecular formula C18H17NO3 B2736820 1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one CAS No. 844648-48-2](/img/structure/B2736820.png)

1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as Claisen–Schmidt condensation and esterification . For instance, a series of novel 3H-benzo[f]chromen-3-one derivatives bearing non-steroidal anti-inflammatory drug moieties were synthesized with good yields . The synthesis involved Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in basic medium, followed by esterification with carboxylic acids (drugs) in the presence of phosphoryl chloride and anhydrous zinc (II) chloride .

Scientific Research Applications

Green Synthesis Approaches

1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one and its derivatives have been explored for their synthetic applications using environmentally friendly methods. For instance, Kumar et al. (2015) reported a green, three-component reaction for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the use of microwave irradiation, catalyst-free and solvent-free conditions, which are crucial for green chemistry (Kumar et al., 2015).

Structural and Spectral Analysis

The structural and spectral properties of related compounds have been extensively studied. Franklin et al. (2011) analyzed 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, detailing its crystal structure and spectral analysis, which is essential for understanding the physical and chemical properties of such compounds (Franklin et al., 2011).

Synthesis of DNA-Dependent Protein Kinase Inhibitors

The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, has been investigated. Aristegui et al. (2006) discussed improved methods for synthesizing this triflate, demonstrating its significance in developing kinase inhibitors (Aristegui et al., 2006).

Exploration of Chemical Libraries

Hardcastle et al. (2005) conducted structure-activity studies on substituted chromen-4-ones, identifying key structural elements for the inhibition of DNA-dependent protein kinase. Their research contributes to the development of small molecule libraries for therapeutic applications (Hardcastle et al., 2005).

Catalysis in Water

Heravi et al. (2011) reported the morpholine-catalyzed synthesis of dihydropyrano[c]chromene in water, emphasizing the reduction of hazardous materials and promoting sustainability in chemical synthesis (Heravi et al., 2011).

Potent DNA-PK Inhibitors

Hollick et al. (2003) synthesized 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones as potential inhibitors of DNA-dependent protein kinase, demonstrating their superior activity compared to existing inhibitors and their selectivity for DNA-PK (Hollick et al., 2003).

Future Directions

Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one”. Additionally, the potential biological activities of this compound could be explored in more depth. For instance, related compounds have shown promise as antimicrobial , anticancer , and antitubercular agents, suggesting that “this compound” may also have potential therapeutic applications.

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17-11-14(12-19-7-9-21-10-8-19)18-15-4-2-1-3-13(15)5-6-16(18)22-17/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWXCDHHISXDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)

![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)